molecular formula C19H16ClN3O4S B2890425 1-(4-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-34-5

1-(4-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2890425
CAS No.: 899991-34-5
M. Wt: 417.86
InChI Key: GQIIJEISIYKWIQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a sulfamoylphenyl group, and a dihydropyridine group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as Suzuki-Miyaura coupling , which is a widely-used method for forming carbon-carbon bonds.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been involved in reactions such as protodeboronation .

Scientific Research Applications

Spectroscopic Investigation

1-(4-chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide and its derivatives have been studied for their spectroscopic properties. Research by Fischer, Fleckenstein, and Hönes (1988) on similar compounds highlighted the significance of the effective conjugation between the dihydropyridine and carboxamide π-system. This conjugation influences the absorption and fluorescence properties, which are crucial for understanding the molecular structure and behavior of such compounds in different environments (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Chemical Properties

The compound's chemical structure facilitates its involvement in various synthetic pathways. For instance, research by Zaki, Radwan, and El-Dean (2017) demonstrated the synthesis of novel compounds like tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline, which involved nucleophilic substitution reactions with various primary aliphatic and aromatic amines. These kinds of synthetic methods are critical for developing new pharmaceuticals and exploring their potential applications (Zaki, Radwan, & El-Dean, 2017).

Biological Evaluation

The derivatives of this compound have been evaluated for their biological activity. Ghorbani‐Vaghei et al. (2016) synthesized new 1,4-dihydropyridine derivatives and assessed their antibacterial and anti-oxidant activities. This study is significant for understanding the potential therapeutic uses of these compounds (Ghorbani‐Vaghei et al., 2016).

Anticonvulsant and Antineoplastic Potential

The crystal structures of similar compounds have been determined for their potential use as anticonvulsants and antineoplastic agents. Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of enaminones, which are structurally related to this compound. These studies provide insights into the pharmacological potential of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, similar compounds have been found to inhibit enzymes such as carbonic anhydrases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds have been found to be harmful if swallowed .

Future Directions

The future directions for research on this compound could include further investigation of its potential biological activity, optimization of its synthesis, and exploration of its potential applications in areas such as medicine or materials science .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-15-7-9-16(10-8-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIIJEISIYKWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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